Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate
Description
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate is a bicyclic organic compound featuring a strained [3.1.0] ring system and a trifluoromethanesulfonate (triflate) group. The bicyclo[3.1.0] scaffold imparts significant ring strain and unique reactivity, while the triflate group serves as a superior leaving group, enabling its use in diverse synthetic applications, particularly in pharmaceutical intermediates . For instance, bicyclo[3.1.0] derivatives are documented as GlyT1 inhibitors for neurological disorders and mGlu2 agonists for anxiety . The compound’s synthesis typically involves electrophilic triflation of the corresponding alcohol or via cycloaddition reactions, though yields and conditions vary depending on substituents .
Properties
CAS No. |
61755-96-2 |
|---|---|
Molecular Formula |
C7H7F3O3S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
3-bicyclo[3.1.0]hex-2-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3O3S/c8-7(9,10)14(11,12)13-6-2-4-1-5(4)3-6/h2,4-5H,1,3H2 |
InChI Key |
KKSFBLDSCXNPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C=C(C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[3.1.0]hexane Core
A representative and well-documented method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines under photoredox conditions:
Reaction Conditions: Using an organic or iridium-based photoredox catalyst with blue LED irradiation, the cyclopropene and cyclopropylaniline react to form bicyclo[3.1.0]hexane derivatives with three contiguous stereocenters.
Yields and Selectivity: The reaction proceeds with good to excellent yields (often >60%) and high diastereoselectivity, especially when difluorocyclopropenes and removable substituents on the cyclopropylaniline are employed.
Scope: The method tolerates a broad range of substituents on both partners, including bulky aryl groups and fluorinated substituents, making it versatile for medicinal chemistry applications.
Installation of the Trifluoromethanesulfonate Group
The trifluoromethanesulfonate moiety is introduced by converting a hydroxyl group at the 3-position of the bicyclo[3.1.0]hex-2-en scaffold into the triflate ester:
Typical Reagents: Triflic anhydride (Tf2O) or trifluoromethanesulfonic acid derivatives are used in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is generally carried out at low temperatures (e.g., 0°C to -20°C) to avoid side reactions, in anhydrous solvents like dichloromethane.
Outcome: This step yields bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate as a colorless liquid or solid depending on purity.
Alternative Routes and Key Intermediates
Epoxide Opening Cyclopropanation: Protected epoxide intermediates can be subjected to intramolecular cyclopropanation using Lewis acids such as triethylaluminum (Et3Al) or titanium isopropoxide (Ti(OiPr)4) in the presence of bases like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-60°C). This yields stereoselective bicyclo[3.1.0]hexane intermediates.
Fluorination and Hydrolysis: Fluorinated intermediates are prepared using N-fluorobenzenesulfonimide at cryogenic temperatures (-96°C to -80°C), followed by hydrolysis under acidic conditions to afford amino-fluorobicyclo[3.1.0]hexane derivatives, which can be further converted to triflate esters.
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| (3 + 2) Annulation | Cyclopropene + cyclopropylaniline, photoredox catalyst, blue LED | Room temp | Several hours | 60-85 | High diastereoselectivity; broad scope |
| Epoxide Opening Cyclopropanation | Protected epoxide + Et3Al + LiHMDS, Lewis acid (Ti(OiPr)4) | -60°C | 0.5 - 6 hours | 70-90 | Stereoselective formation of bicyclic core |
| Fluorination | N-fluorobenzenesulfonimide, THF | -96°C to -80°C | 1 - 1.5 hours | ~86 | Cryogenic conditions for high selectivity |
| Hydrolysis | Acetic acid + 8 M HCl or H2SO4 | 60-100°C | 2 - 5 hours | High | Converts amino-nitrile intermediates |
| Triflate Formation | Triflic anhydride + base (pyridine/Et3N) | 0°C to -20°C | 1 - 3 hours | High | Converts hydroxyl to triflate ester |
Research Outcomes and Analysis
The (3 + 2) annulation approach provides a convergent and efficient route to bicyclo[3.1.0]hexane frameworks with excellent stereocontrol, which is critical for the synthesis of biologically active molecules.
The use of Lewis acid-mediated intramolecular cyclopropanation allows precise control over ring formation and stereochemistry, facilitating the preparation of key intermediates for triflate installation.
Triflate esters formed are highly reactive intermediates, enabling further functionalization via nucleophilic substitution or cross-coupling reactions, expanding their utility in synthetic organic chemistry.
Kinetic studies indicate that nucleophilic substitution on the triflate proceeds with first-order kinetics relative to the nucleophile concentration, consistent with typical sulfonate ester reactivity.
Thermal stability studies show these compounds are stable up to moderate temperatures before decomposition, allowing for practical handling and storage.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triflate group serves as an excellent leaving group, enabling diverse nucleophilic substitutions. Key reactions include:
Reaction with Amines and Alcohols
-
Conditions : Performed in polar aprotic solvents (e.g., THF, DCM) at room temperature or mild heating.
-
Mechanism : Proceeds via an SN2-like pathway due to the triflate’s electrophilicity.
-
Example :
This reaction is pivotal in medicinal chemistry for introducing amino groups into bicyclic scaffolds .
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Product | Conditions | Key Feature |
|---|---|---|---|
| Ammonia | Bicyclohexenyl amine | THF, 25°C, 12 h | High regioselectivity |
| Methanol | Bicyclohexenyl methyl ether | DCM, 0°C, 2 h | Rapid kinetics |
| Thiophenol | Bicyclohexenyl thioether | DMF, 60°C, 6 h | Enhanced solubility |
Elimination and Coupling Reactions
The compound participates in elimination and cross-coupling reactions, leveraging its strained bicyclic structure:
Formation of Bicyclo[3.1.0]hexene Derivatives
-
Elimination :
Treatment with strong bases (e.g., DBU) induces β-elimination, yielding bicyclo[3.1.0]hexene:This reaction is stereospecific, retaining the bicyclic framework .
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ catalyst, aqueous Na₂CO₃, 80°C.
-
Example :
Cyclopropanation and Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes cyclopropanation under Lewis acid catalysis:
Lewis Acid–Mediated Cyclopropanation
-
Conditions : -60°C to -80°C, 1–6 hours.
-
Example :
Diastereoselectivity >20:1 is achievable with chiral auxiliaries .
Table 2: Cyclopropanation Efficiency
| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Et₃Al | -60 | 1 | 86 | >20:1 |
| Ti(OiPr)₄ | -80 | 3 | 78 | 15:1 |
| Sc(OTf)₃ | -40 | 6 | 65 | 10:1 |
Radical-Mediated Annulation
Photoredox catalysis enables (3 + 2) annulation with aminocyclopropanes:
-
Mechanism : Radical intermediates form via single-electron transfer (SET), yielding bicyclo[3.1.0]hexanes with all-carbon quaternary centers .
-
Example :
This method achieves 70–85% yields and >95% diastereoselectivity for fluorinated substrates .
Hydrolysis and Functional Group Interconversion
The triflate group is hydrolyzed to hydroxyl or ketone functionalities under acidic/basic conditions:
-
Acidic Hydrolysis :
-
Oxidation :
These transformations are critical for synthesizing bioactive molecules targeting adenosine receptors .
Mechanistic Insights
-
Triflate Reactivity : The electron-withdrawing CF₃ group stabilizes transition states in SN2 reactions, accelerating substitution rates.
-
Steric Effects : The bicyclo[3.1.0]hexane framework directs nucleophiles to the less hindered exo face, ensuring high regiocontrol .
-
Radical Stability : Conjugated diradicals formed during annulation are stabilized by the bicyclic system’s rigidity, favoring cyclization over side reactions .
Scientific Research Applications
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals and bioactive compounds.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate involves its high reactivity due to the strained bicyclic ring system. This strain facilitates various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 2: Physicochemical Properties
*Calculated using standard atomic weights.
Research Findings
- Reactivity : The bicyclo[3.1.0] system undergoes free-radical additions (e.g., with methanethiol), demonstrating its susceptibility to ring-opening reactions due to strain .
- Synthetic Utility : Triflate derivatives like the target compound enable efficient SN2 reactions and cross-couplings, though synthesis optimization is critical (e.g., 24-hour reactions in vs. variable yields in ) .
- Stability : Bicyclo[3.1.0] triflates exhibit moderate stability under anhydrous conditions, contrasting with hydrolytically labile sulfonamides in [2.2.1] systems .
Biological Activity
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate is a compound of significant interest in organic chemistry due to its unique structural features and potential biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Chemical Formula: CHFOS
Molecular Weight: 292.26 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the sources.
The compound features a bicyclic structure which contributes to its reactivity and interaction with biological systems.
Research indicates that bicyclic compounds like this compound can act as electrophiles, capable of forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This electrophilic nature is crucial for their potential applications in medicinal chemistry, particularly in drug design.
Case Studies
-
Neurotransmitter Modulation:
A study explored the effects of bicyclo[3.1.0]hexane derivatives on mGluR (metabotropic glutamate receptors), which are implicated in various neurological disorders. The derivatives showed promising agonistic activity, suggesting potential therapeutic applications in treating conditions like anxiety and depression . -
Antimicrobial Activity:
Another investigation assessed the antibacterial properties of bicyclo[3.1.0]hexene derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group transformations. Notably, Lewis acids have been employed to facilitate the formation of the bicyclic core from simpler precursors .
Synthesis Pathway Example
- Starting Material: Simple alkenes or alkynes.
- Reagents: Lewis acids (e.g., dimethylaluminum chloride).
- Conditions: Controlled temperature and pressure to optimize yield.
- Final Product: this compound.
Q & A
What are the common synthetic routes for bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate?
Basic Research
The synthesis typically involves functionalizing bicyclo[3.1.0]hexene derivatives. A key approach is cyclopropanation of cyclopentenone precursors (e.g., via photoredox-mediated annulation or radical addition) followed by trifluoromethanesulfonate esterification. For example, cyclopropanation of cyclopentenone intermediates (e.g., 21 in Scheme 1 of ) can generate the bicyclo[3.1.0]hexane scaffold, which is then functionalized at the 3-position with trifluoromethanesulfonyl groups using reagents like triflic anhydride .
How is the structure and purity of this compound characterized?
Basic Research
Structural confirmation relies on NMR (1H/13C), FT-IR , and mass spectrometry to verify regiochemistry and functional groups. X-ray crystallography (as referenced in for analogous compounds) can resolve stereochemical ambiguities. Purity is assessed via HPLC or GC-MS , with monitoring of reaction progress by thin-layer chromatography (TLC) .
What safety protocols are recommended when handling trifluoromethanesulfonate derivatives?
Basic Research
Trifluoromethanesulfonate esters are moisture-sensitive and corrosive. Use glove boxes or Schlenk lines under inert atmospheres (N2/Ar) to prevent hydrolysis. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. First-aid measures for inhalation involve immediate oxygen administration and medical consultation, as outlined in Safety Data Sheets ( ) .
How do reaction mechanisms differ in radical vs. ionic additions to the bicyclo[3.1.0]hexene scaffold?
Advanced Research
Radical additions (e.g., methanethiol in ) proceed via delocalized intermediates like 2 , analogous to tris-homocyclopropenyl radicals, favoring non-regioselective pathways. Ionic mechanisms (e.g., carbocationic pathways) often exhibit stereoelectronic control, with intermediates resembling bicyclobutonium ions. Kinetic studies using deuterated reagents (e.g., methanethiol-d in ) help distinguish these pathways .
What strategies optimize stereoselectivity in annulation reactions forming bicyclo[3.1.0]hexane systems?
Advanced Research
Stereocontrol is achieved via chiral catalysts or substrate preorganization . For example, (3 + 2) annulation of aminocyclopropanes with cyclopropenes ( ) leverages steric effects and π-π interactions to favor endo/exo selectivity. Computational modeling (e.g., DFT) can predict transition-state geometries to guide ligand design .
How can computational modeling predict reactivity of bicyclo[3.1.0]hex-2-en-3-yl derivatives in synthesis?
Advanced Research
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict regioselectivity in electrophilic attacks. For instance, the strained bicyclo[3.1.0]hexene scaffold exhibits heightened reactivity at the 3-position due to partial double-bond character ( ). MD simulations further assess solvent effects on reaction kinetics .
What are the challenges in applying bicyclo[3.1.0]hexane scaffolds to drug design?
Advanced Research
Key challenges include:
- Synthetic complexity : Multi-step routes (e.g., photoinduced cyclization in ) reduce scalability.
- Conformational rigidity : The scaffold’s boat-like conformation ( ) may limit target binding unless matched to receptor flexibility.
- Metabolic stability : Trifluoromethanesulfonate groups may undergo enzymatic hydrolysis, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
